

Pamiparib CYP3A inducer rifampin interaction

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Compound Focus: Pamiparib

CAS No.: 1446261-44-4

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Key Drug Interaction Findings

The table below summarizes the core findings from a phase 1 study on the pharmacokinetic interactions of **pamiparib** [1] [2].

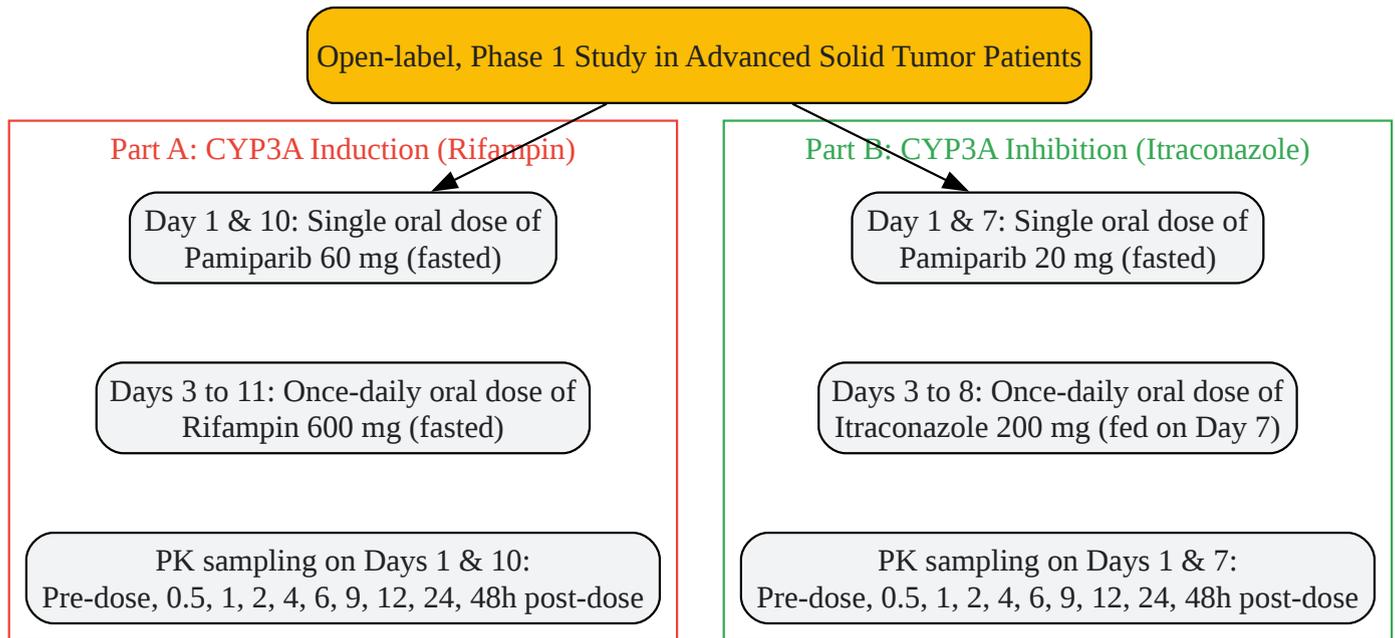
Interacting Drug	Effect on Pamiparib Cmax (GLS Mean Ratio [90% CI])	Effect on Pamiparib AUC (GLS Mean Ratio [90% CI])	Clinical Implication
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| **Rifampin (Strong CYP3A Inducer)** | No significant change: **0.94 (0.83–1.06)** [1] | Reduced: **AUC0–tlast: 0.62 (0.54–0.70)** **AUC0–inf: 0.57 (0.48–0.69)** [1] | Avoid co-administration. If unavoidable, a dose increase of **pamiparib** may be needed [1]. | **Itraconazole (Strong CYP3A Inhibitor)** | No significant change: **1.05 (0.95–1.15)** [1] | No significant change: **AUC0–tlast: 0.99 (0.91–1.09)** **AUC0–inf: 0.99 (0.90–1.09)** [1] | No **pamiparib** dose modifications are considered necessary [1]. |

The study concluded that **pamiparib** dose adjustments are not required when co-administered with CYP3A inhibitors like itraconazole. However, concurrent use with **potent CYP3A inducers like rifampin should be avoided** as the reduced plasma exposure could compromise **pamiparib**'s efficacy. Clinical safety and efficacy data should guide any necessary dose modifications in such cases [1].

Experimental Protocol Summary

The following diagram illustrates the design of the clinical study that investigated these interactions [1] [3]:



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Key Methodological Details:

- **Primary Endpoints:** The primary pharmacokinetic parameters measured were the maximum observed concentration (**C_{max}**), area under the plasma concentration-time curve from zero to the last quantifiable concentration (**AUC_{0-tlast}**), and area under the curve from zero to infinity (**AUC_{0-inf}**) for **pamiparib** [1].
- **Analytical Method:** **Pamiparib** plasma concentrations were determined using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method with a lower limit of quantification of 1.0 ng/mL [1].
- **Safety:** Secondary endpoints included the safety and tolerability of the drug combinations. The study reported no serious treatment-related adverse events [1] [2].

FAQ for Researchers

Q1: Why does rifampin reduce pamiparib's AUC but not its Cmax? This is a common finding in drug-interaction studies with enzyme inducers. Rifampin induces CYP3A enzymes in the liver and gut over repeated dosing, which increases the *systemic clearance* of **pamiparib** after absorption. This leads to a faster elimination and a lower overall exposure (AUC). The initial absorption process, which determines Cmax, is less affected [4].

Q2: Why is pamiparib unaffected by itraconazole, given that CYP3A is involved in its metabolism? In vitro studies indicated that **pamiparib** metabolism is mediated by both CYP3A and CYP2C8. The lack of a clinically significant interaction with a strong CYP3A inhibitor like itraconazole suggests that **CYP2C8 may serve as a compensatory metabolic pathway** when CYP3A is inhibited. This redundancy prevents a significant buildup of **pamiparib** in the plasma [1].

Q3: What is the recommended course of action if a patient must take a strong CYP3A inducer? The study authors recommend that **concurrent use should be avoided**. If co-administration with a strong CYP3A inducer like rifampin is unavoidable, the dose of **pamiparib** should be increased based on clinical safety and efficacy data. However, no specific dose recommendation is provided in this study, and clinical judgment is required [1].

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